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Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a
critical component of the innate immune system, responsible for detecting cytosolic DNA.[1]
Upon binding to DNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP
(cGAMP).[2][3] cGAMP then binds to and activates STING, leading to the production of type |
interferons (IFN-I1) and other inflammatory cytokines.[1][4] Recent research has uncovered a
noncanonical function for cGAMP in the activation of inflammasomes, multi-protein complexes
that regulate the maturation of highly pro-inflammatory cytokines IL-1(3 and IL-18.[5][6]

cGAMP uniquely provides both the priming (Signal 1) and activation (Signal 2) signals required
for inflammasome activation.[6][7] The priming signal occurs through STING-dependent IFN-I
signaling, which upregulates the expression of inflammasome components like NLRP3 and
pro-1L-1(.[7][8] The activation signal involves the direct engagement of cGAMP with the AIM2
and NLRP3 sensor proteins, leading to the assembly of an AIM2-NLRP3-ASC-caspase-1
inflammasome complex.[6][8] This dual function makes cGAMP a powerful tool for studying
inflammasome biology. These application notes provide detailed protocols for using cGAMP to
induce and measure inflammasome activation in vitro.

Signaling Pathway of cGAMP-Mediated Inflammasome
Activation
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cGAMP initiates two distinct but coordinated signals for inflammasome activation. The first
signal, priming, is dependent on the canonical STING-IFN-I axis. The second signal, activation,
involves direct interaction with inflammasome sensors.

Caption: cGAMP provides both priming and activation signals for the inflammasome.

Experimental Protocols

The following protocols are designed for studying cGAMP-induced inflammasome activation in
mouse bone marrow-derived macrophages (BMDMs), a commonly used primary cell model.
These can be adapted for other myeloid cells like human primary macrophages or dendritic
cells.[9]

Experimental Workflow Overview

The general workflow involves preparing and priming cells, introducing cGAMP, and then
assessing various markers of inflammasome activation.
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General Workflow for cGAMP Inflammasome Studies
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Caption: Workflow for inflammasome activation studies using cGAMP.
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Protocol 1: Cell Culture and cGAMP Delivery

This protocol describes how to prime BMDMs and deliver cGAMP intracellularly. Transfection is
a common and effective method for cGAMP delivery.[10][11][12]

Materials:

Bone marrow-derived macrophages (BMDMS)

Complete DMEM (10% FBS, 1% Pen-Strep)

Lipopolysaccharide (LPS)

2'3'-cGAMP

Transfection reagent (e.g., Lipofectamine 3000)

Opti-MEM reduced-serum medium

Procedure:

Cell Seeding: Seed BMDMs in a 24-well plate at a density of 0.5 x 10”6 cells/well and allow
them to adhere overnight.

Priming (Signal 1): Prime the cells by replacing the medium with fresh complete DMEM
containing LPS (e.g., 200 ng/mL). Incubate for 4 hours at 37°C. This step upregulates pro-IL-
13 and NLRP3.[6]

cGAMP Transfection (Signal 2): a. For each well, dilute 1-5 pg of 2'3'-cGAMP in 65 pL of
Opti-MEM. b. In a separate tube, dilute the transfection reagent according to the
manufacturer's instructions in 65 pL of Opti-MEM. c. Combine the diluted cGAMP and diluted
transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow
complexes to form.[11]

Stimulation: After the 4-hour LPS priming, gently add the cGAMP-transfection reagent
complexes to the appropriate wells.
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 Incubation: Incubate the plate for 6 to 19 hours at 37°C.[6] Supernatants and cell lysates can
now be collected for downstream analysis.

Protocol 2: Quantification of IL-13 Release by ELISA

Measuring the secretion of mature IL-1[3 is a primary indicator of inflammasome activation.[9]
Materials:

e Supernatants from Protocol 1

e Mouse IL-1[ ELISA Kit

e Microplate reader

Procedure:

o Sample Collection: Carefully collect the cell culture supernatants from the stimulated wells.
Centrifuge at 300 x g for 5 minutes to pellet any detached cells and debris.

o ELISA: Perform the IL-13 sandwich ELISA according to the manufacturer's protocol.
o Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[13]

e Analysis: Calculate the concentration of IL-13 (pg/mL) in each sample by comparing the
absorbance to a standard curve generated with recombinant IL-1[3.

Protocol 3: Assessment of Caspase-1 Activation

Active caspase-1 is responsible for cleaving pro-IL-1[. Its activation can be measured by
detecting the cleaved p20 subunit via Western blot or through enzymatic activity assays.[14]

A. Western Blot for Cleaved Caspase-1
Materials:
e Supernatants and cell lysates from Protocol 1

¢ Protein concentration assay (e.g., BCA)
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SDS-PAGE gels and buffers

PVDF membrane

Primary antibodies (anti-mouse Caspase-1)
HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Sample Preparation:

o Supernatant: Concentrate proteins from the collected supernatants (e.g., using
methanol/chloroform precipitation).

o Lysate: Lyse the remaining adherent cells with RIPA buffer containing protease inhibitors.
Determine protein concentration.

SDS-PAGE: Load equal amounts of protein from cell lysates and concentrated supernatants
onto a 12% SDS-PAGE gel.

Transfer: Transfer the separated proteins to a PVDF membrane.

Immunoblotting: a. Block the membrane with 5% non-fat milk in TBST for 1 hour. b. Incubate
with a primary antibody against caspase-1 (which detects both the ~45 kDa pro-form in
lysates and the cleaved p20 subunit in supernatants) overnight at 4°C.[9][14] c. Wash and
incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging
system.

B. Caspase-1 Activity Assay

Materials:

Supernatants from Protocol 1
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e Luminescent Caspase-1 activity assay kit (e.g., Caspase-Glo® 1)[15]
e Luminometer

Procedure:

Sample Transfer: Transfer 100 pL of cell culture supernatant to a white-walled 96-well plate.

» Reagent Addition: Prepare and add the Caspase-Glo® 1 reagent to each well according to
the manufacturer's protocol. The reagent contains a specific caspase-1 substrate (e.g., Z-
WEHD) linked to a luminogenic molecule.[15][16]

 Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

o Measurement: Measure the luminescence using a plate reader. The signal intensity is
directly proportional to the amount of active caspase-1.[17]

Protocol 4: Visualization of ASC Speck Formation

Upon inflammasome activation, the adaptor protein ASC oligomerizes into a large, single
perinuclear structure called a "speck," which can be visualized by immunofluorescence
microscopy.[18][19]

Materials:

o BMDMs cultured on glass coverslips

» Paraformaldehyde (PFA)

e Triton X-100

e Primary antibody (anti-mouse ASC)

o Fluorescently-labeled secondary antibody
o DAPI nuclear stain

¢ Fluorescence microscope
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Procedure:

e Cell Culture and Stimulation: Seed and stimulate BMDMs on coverslips as described in
Protocol 1.

o Fixation: After incubation, wash the cells with PBS and fix with 4% PFA for 15 minutes at
room temperature.

e Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS
for 10 minutes.

e Immunostaining: a. Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1
hour. b. Incubate with a primary anti-ASC antibody overnight at 4°C. c. Wash and incubate
with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected
from light.

e Mounting: Stain nuclei with DAPI for 5 minutes, wash, and mount the coverslips onto
microscope slides.

e Imaging: Visualize the cells using a fluorescence microscope. Count the percentage of cells
containing a distinct ASC speck.[18][20]

Data Presentation: Quantitative Analysis

The use of BMDMs from genetically deficient mice is crucial for dissecting the cGAMP-induced
inflammasome pathway. The tables below summarize expected results for IL-13 secretion
following LPS priming and cGAMP transfection.

Table 1: IL-13 Secretion in Response to Varying Doses of cGAMP in Primed BMDMs
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IL-1p Secretion

IFN-3 Secretion

cGAMP Conc.

Treatment Control (pg/mL, Mean * (pg/mL, Mean *
(ng/mL)

SEM) SEM)

0 No Transfection <50 <100

Transfection Reagent
0 <50 <100

Only
1.25 cGAMP Transfection 800 + 150 1200 + 200
2.5 cGAMP Transfection 1500 + 250 2500 + 300
5.0 cGAMP Transfection 2200 + 300 4000 + 400
Data are
representative,

adapted from

Swanson et al., 2017.

[6]19]

Table 2: Genetic Requirements for cGAMP-Induced IL-13 Secretion
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IL-1P Secretion

Mouse Strain Treatment (LPS + .
(pg/mL, Mean * Role of Protein
(BMDMSs) cGAMP)
SEM)
Wild-Type (WT) + 1800 + 200 Positive Control
Aim2-/- + 400 £ 100 Sensor
NIrp3-/- + 550 + 120 Sensor
Asc-/- + <50 Adaptor
Caspl-/- + <50 Effector
Negative Control
Nlrc4-/- + 1750 + 220 _
(NLRC4 not involved)
) Partial role in
Stinggt/gt + 900 + 150 o o
priming/activation
Data are
representative,

adapted from
Swanson et al., 2017.
These results
demonstrate that
cGAMP-induced
inflammasome
activation is
dependent on AIM2,
NLRP3, ASC, and
Caspase-1.[6][21][22]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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